![molecular formula C23H23N5O3 B2873036 2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1251680-87-1](/img/structure/B2873036.png)

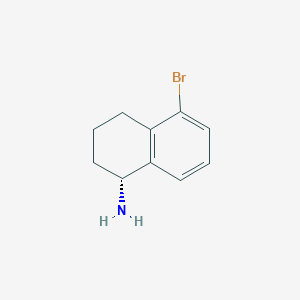

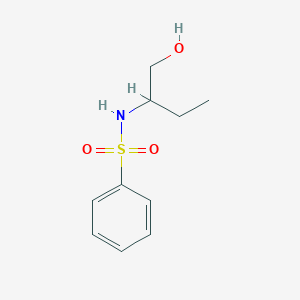

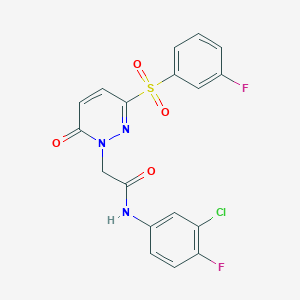

2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of organic compounds known as triazolopyridazines. These are aromatic heterocyclic compounds containing a 1,2,4-triazole ring fused to a pyridazine ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts were designed and synthesized based on a fused-triazole backbone with two C-amino groups as substituents .Physical and Chemical Properties Analysis

The physicochemical properties of similar compounds have been measured or calculated. For example, compound 1 exhibits superior thermostability (Td (onset): 261 °C), surpassing its analogues .Scientific Research Applications

Antioxidant and Antimicrobial Activities

- Research on new triazolo and pyridazine derivatives has shown significant antioxidant and antimicrobial activities . For instance, Shakir, Ali, and Hussain (2017) synthesized compounds demonstrating higher antioxidant ability than ascorbic acid in DPPH and FRAP assays, highlighting the potential of these compounds in developing antioxidant agents (Shakir, Ali, & Hussain, 2017).

Antiproliferative and Anticancer Potential

- Another study focused on the antiproliferative activity of triazolopyridazine derivatives, indicating that some compounds could significantly inhibit the proliferation of endothelial and tumor cells, pointing towards their potential as anticancer agents (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).

Inhibition of Enzymes and Biological Activities

- The inhibition of enzymes such as lipase and α-glucosidase has been observed in compounds derived from triazolopyridazine structures, suggesting applications in treating conditions like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Chemical Synthesis and Structural Elucidation

- Studies have also delved into the chemical synthesis and structural elucidation of triazolopyridazine and related compounds, providing foundational knowledge for the development of new pharmaceuticals and materials with tailored properties (El Massry, Asal, Khattab, Haiba, Helmy, Langer, & Amer, 2012).

Potential as PI3K Inhibitors

- Modification of triazolopyridine derivatives to improve anticancer efficacy and reduce toxicity has been explored, indicating the potential of such compounds as PI3K inhibitors , which are crucial in cancer therapy (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase . c-Met kinase plays a crucial role in cellular growth, survival, and migration .

Mode of Action

It can be inferred from related compounds that it may interact with its target (potentially c-met kinase) and inhibit its function . This inhibition could lead to changes in cellular processes controlled by the target.

Biochemical Pathways

If the compound does indeed inhibit c-met kinase, it would affect pathways related to cellular growth, survival, and migration .

Result of Action

If it acts as an inhibitor of c-met kinase, it could potentially exhibit anti-tumor activity, as c-met kinase is often associated with cancerous growth .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-15-4-7-18(12-16(15)2)20-10-11-21-26-27(23(30)28(21)25-20)14-22(29)24-13-17-5-8-19(31-3)9-6-17/h4-12H,13-14H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPODXFNGKDRAEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2872962.png)

![2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2872967.png)

![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)